molecular formula C20H16ClNO B5076343 9-[2-(3-Chlorophenoxy)ethyl]carbazole

9-[2-(3-Chlorophenoxy)ethyl]carbazole

Cat. No.: B5076343
M. Wt: 321.8 g/mol
InChI Key: IORKUMSHNZYAJL-UHFFFAOYSA-N
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Description

9-[2-(3-Chlorophenoxy)ethyl]carbazole is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their versatile applications in various fields such as optoelectronics, pharmaceuticals, and materials science. This particular compound features a carbazole core with a 3-chlorophenoxyethyl substituent, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-(3-Chlorophenoxy)ethyl]carbazole typically involves the reaction of carbazole with 3-chlorophenoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

9-[2-(3-Chlorophenoxy)ethyl]carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert certain functional groups into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carbonyl or carboxyl derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 9-[2-(3-Chlorophenoxy)ethyl]carbazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, carbazole derivatives have shown potential as antimicrobial and anticancer agents. The presence of the 3-chlorophenoxyethyl group may enhance the biological activity of the compound, making it a subject of interest in drug discovery and development.

Medicine

In medicine, this compound and its derivatives are explored for their potential therapeutic applications. Carbazole derivatives have been investigated for their ability to interact with biological targets such as enzymes and receptors, which could lead to the development of new drugs.

Industry

In the industrial sector, this compound is used in the production of advanced materials such as polymers and coatings. Its unique properties contribute to the development of materials with enhanced mechanical and thermal stability.

Mechanism of Action

The mechanism of action of 9-[2-(3-Chlorophenoxy)ethyl]carbazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    9-Ethyl-9H-carbazole: A simpler carbazole derivative without the 3-chlorophenoxyethyl group.

    9-(2-Hydroxyethyl)carbazole: A derivative with a hydroxyethyl group instead of the chlorophenoxyethyl group.

    9-(2-Methoxyethyl)carbazole: A derivative with a methoxyethyl group.

Uniqueness

9-[2-(3-Chlorophenoxy)ethyl]carbazole is unique due to the presence of the 3-chlorophenoxyethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it valuable for specific applications that other carbazole derivatives may not be suitable for.

Properties

IUPAC Name

9-[2-(3-chlorophenoxy)ethyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO/c21-15-6-5-7-16(14-15)23-13-12-22-19-10-3-1-8-17(19)18-9-2-4-11-20(18)22/h1-11,14H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORKUMSHNZYAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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